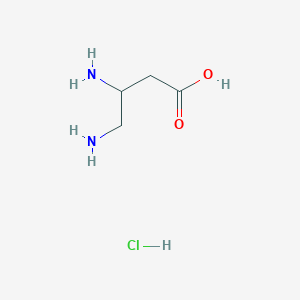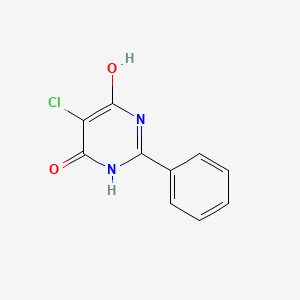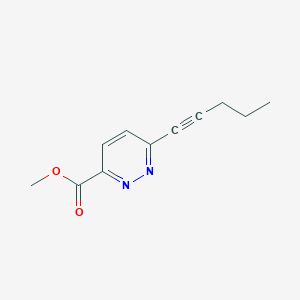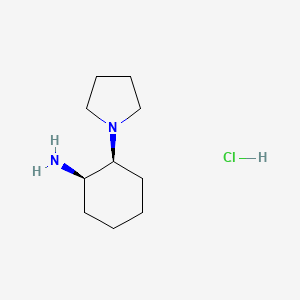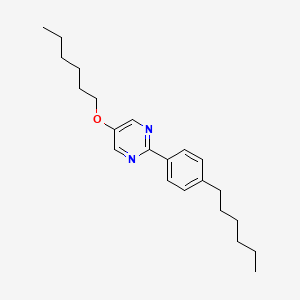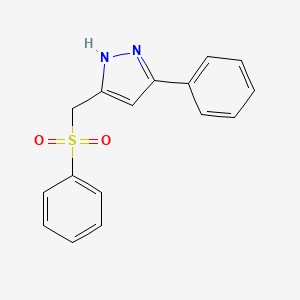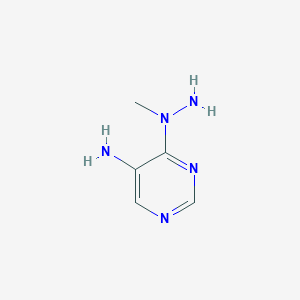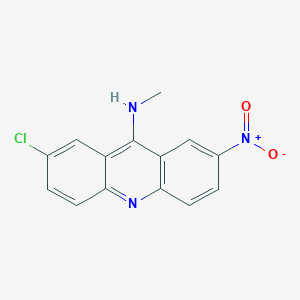
2-Chloro-N-methyl-7-nitroacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methyl-7-nitroacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications . This compound, with the molecular formula C14H10ClN3O2, is used primarily in research settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-7-nitroacridin-9-amine typically involves the nitration of N-methylacridin-9-amine followed by chlorination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the acridine ring. The subsequent chlorination is performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Formation of 2-Chloro-N-methyl-7-aminoacridin-9-amine.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted acridine derivatives with different functional groups.
科学研究应用
2-Chloro-N-methyl-7-nitroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
作用机制
The mechanism of action of 2-Chloro-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its biological activity by generating reactive oxygen species that can damage cellular components .
相似化合物的比较
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.
Triazoloacridone (C-1305): Investigated for its potential in cancer therapy.
Uniqueness
2-Chloro-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and development .
属性
CAS 编号 |
56809-18-8 |
|---|---|
分子式 |
C14H10ClN3O2 |
分子量 |
287.70 g/mol |
IUPAC 名称 |
2-chloro-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C14H10ClN3O2/c1-16-14-10-6-8(15)2-4-12(10)17-13-5-3-9(18(19)20)7-11(13)14/h2-7H,1H3,(H,16,17) |
InChI 键 |
GFKWGQBBXLUYMP-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


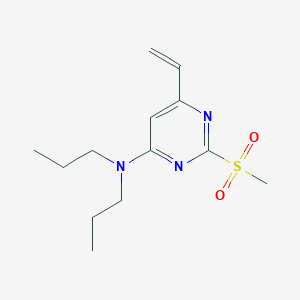
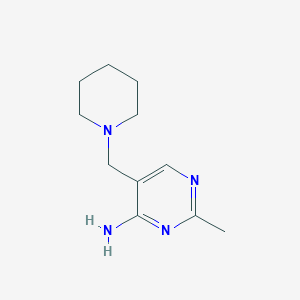
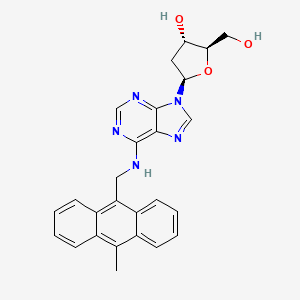
![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
